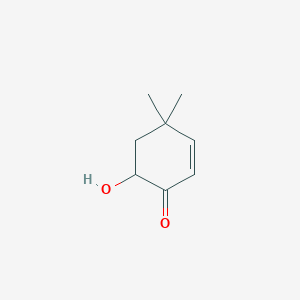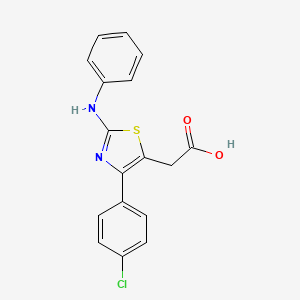![molecular formula C18H34NNaO7S B14670238 Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt CAS No. 41588-58-3](/img/structure/B14670238.png)
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt is a complex organic compound with a variety of functional groups, including a sulfonic acid ester, an amino group, and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt typically involves multiple steps. One common route includes the esterification of butanoic acid with 1-dodecanol, followed by the introduction of the sulfonic acid group through sulfonation reactions. The amino and hydroxyethyl groups are then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and sulfonation processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonic acid ester can be reduced to form sulfonic acids or sulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various derivatives of butanoic acid, such as sulfonic acids, aldehydes, and amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential therapeutic applications, such as drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the formulation of surfactants, detergents, and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid ester group can interact with proteins and enzymes, potentially inhibiting their activity. The amino and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobutanoic acid: Similar in structure but lacks the sulfonic acid ester and dodecyl ester groups.
4-[(2-Hydroxyethyl)amino]butanoic acid: Similar but does not contain the sulfonic acid ester group.
Butanoic acid, 4-[ethyl(2-hydroxyethyl)amino]-: Similar but with different alkyl groups.
Uniqueness
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propriétés
Numéro CAS |
41588-58-3 |
|---|---|
Formule moléculaire |
C18H34NNaO7S |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
sodium;4-dodecoxy-N-(2-hydroxyethyl)-4-oxo-3-sulfobutanimidate |
InChI |
InChI=1S/C18H35NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-26-18(22)16(27(23,24)25)15-17(21)19-12-13-20;/h16,20H,2-15H2,1H3,(H,19,21)(H,23,24,25);/q;+1/p-1 |
Clé InChI |
IRCGYXDPGIAJEK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C(CC(=NCCO)[O-])S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
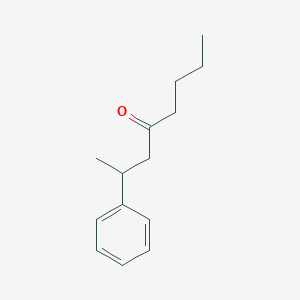
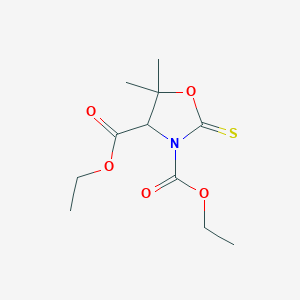

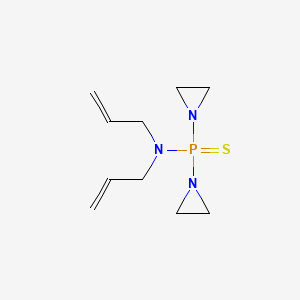

phosphanium](/img/structure/B14670196.png)
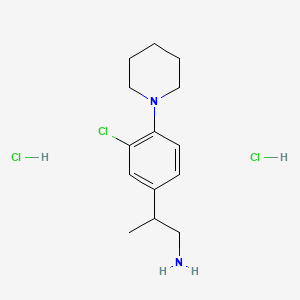
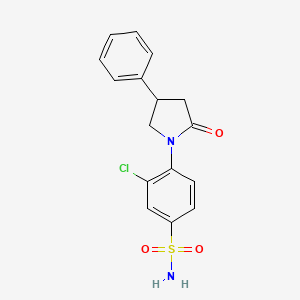
![Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-](/img/structure/B14670207.png)
